4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline
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Overview
Description
4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a chlorine atom at the 4th position and a phenyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the cyclocondensation of 1-(2-aminophenyl)pyrrole with appropriate reagents. For instance, the reaction of 1-(2-aminophenyl)pyrrole with ethyl benzoylacetate in the presence of p-toluenesulfonic acid in dimethyl sulfoxide at elevated temperatures can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalytic amounts of boron trifluoride etherate and other reagents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can yield various derivatives with different functional groups .
Scientific Research Applications
4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives, such as:
- 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline
- 4-Phenylpyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-methylpyrrolo[1,2-a]quinoxaline
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the chlorine atom at the 4th position in this compound makes it unique and can affect its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C17H11ClN2 |
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Molecular Weight |
278.7 g/mol |
IUPAC Name |
4-chloro-8-phenylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C17H11ClN2/c18-17-15-7-4-10-20(15)16-11-13(8-9-14(16)19-17)12-5-2-1-3-6-12/h1-11H |
InChI Key |
KLSQHQQRAPYXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C4=CC=CN43)Cl |
Origin of Product |
United States |
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